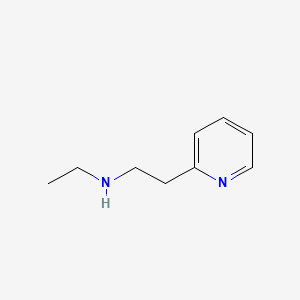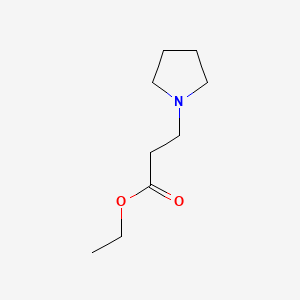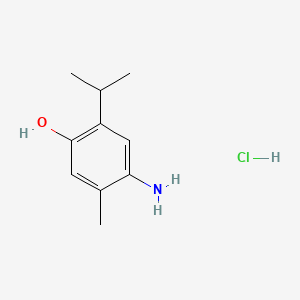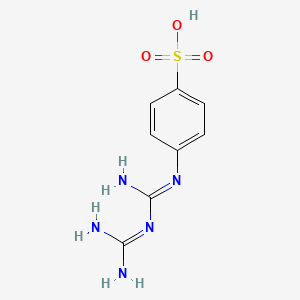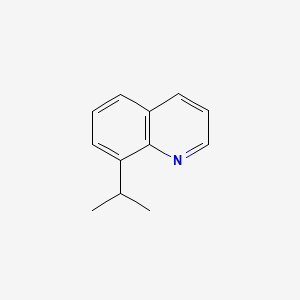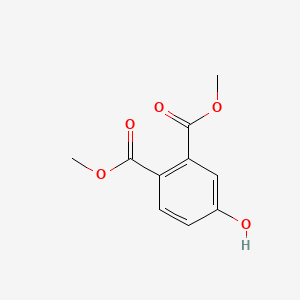
Dimethyl 4-hydroxyphthalate
Descripción general
Descripción
Dimethyl 4-hydroxyphthalate is a derivative of phthalic acid, a dibasic acid with two ester groups. It is related to dimethyl phthalate (DMP), which is a model environmental endocrine disruptor. DMP and its derivatives are of significant interest due to their presence in the environment and potential effects on human health and ecosystems .
Synthesis Analysis
The synthesis of dimethyl 4-hydroxyphthalate-related compounds involves various chemical reactions. For instance, dimethyl 5-(2-hydroxyethoxy)isophthalate is synthesized through melt condensation polymerization, which exhibits unique molecular weight growth characteristics due to intramolecular cyclization and ester interchange reactions . Another derivative, dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, is synthesized through esterification with methanol and subsequent reaction with methyl 2-chloropropionate, yielding a 60% product . Additionally, 4-Hydroxyisophthalic acid, a related compound, is synthesized from p-methoxybenzoic acid and paraformaldehyde via the Blanc chloromethylation reaction, followed by oxidation and demethylation .
Molecular Structure Analysis
The molecular structure of dimethyl 4-hydroxyphthalate and its derivatives is characterized by the presence of ester groups and additional functional groups that influence their reactivity and physical properties. For example, hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate have a degree of branching determined by quantitative 13C NMR spectroscopy . The conformational stability of 4-hydroxy-2,5-dimethylphenyl-benzophenone, a structurally similar compound, has been studied using vibrational spectroscopy and computational methods, revealing multiple barrier heights due to dihedral and hydroxyl rotations .
Chemical Reactions Analysis
Dimethyl phthalate undergoes various chemical reactions, particularly with hydroxyl radicals. The hydroxyl radical-mediated degradation of DMP in aqueous solutions involves radical adduct formation and hydrogen atom transfer as dominant pathways, leading to the formation of monohydroxylated dimethyl phthalates and monomethyl phthalates . In the atmosphere, the OH-initiated photooxidation of DMP is a complex process with hydroxylation and H abstraction as key steps, resulting in various intermediates and an estimated atmospheric half-life of 6.8 days .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 4-hydroxyphthalate derivatives are influenced by their molecular structure. Hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate are soluble in common organic solvents and have low intrinsic viscosities . The synthesis of metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents has led to compounds with notable antioxidant and antibacterial activities, demonstrating the potential for these derivatives in biomedical applications .
Aplicaciones Científicas De Investigación
-
Environmental Chemistry
- Dimethyl 4-hydroxyphthalate is used in studies related to the degradation of organic pollutants .
- In the Fenton degradation process, it’s transformed into numerous products such as hydroxylated phthalates .
- The hydroxylation reaction occurs at the aromatic ring of phthalates and yields mono- and dihydroxylated phthalates .
- The main transformation products are 3-hydroxy- and 4-hydroxydialkylphthalates .
- This process is used to treat polluted water where pollutants are decomposed directly by hydroxyl radicals .
-
Wastewater Treatment
- Dimethyl 4-hydroxyphthalate is found in wastewater as it’s a plastic additive .
- Efficient techniques like the Fenton reaction are needed to clean wastewaters .
- During the Fenton reaction, pollutants are decomposed directly by hydroxyl radicals .
- In some cases, toxic by-products are produced .
- The degradation of dialkylphthalates using various oxidation processes has been widely reported .
-
Pharmaceuticals
-
Cosmetics
- Dimethyl phthalate, a related compound, is used widely in cosmetics and personal care products as a solvent, skin penetrant, moisturizer, and softener .
- It’s also used as an anti-cracking agent .
- Dermal absorption is one of the major exposure routes for lower molecular weight phthalates such as dimethyl phthalate .
- Assessing their dermal permeability is important for evaluating the impact and toxicity of such compounds in humans .
-
Food Packaging
-
Agriculture
- While I couldn’t find specific information on the use of Dimethyl 4-hydroxyphthalate in agriculture, phthalates, in general, have been used in the production of pesticides .
- For instance, Dacthal (dimethyl tetrachloroterephthalate) is a herbicide used to control weeds in crops such as broccoli, Brussels sprouts, cabbage, and onions .
-
Biodegradable Plastics
- Although there’s no direct mention of Dimethyl 4-hydroxyphthalate in biodegradable plastics, phthalates are known to be used in the production of plastics .
- Biodegradable polyesters, such as poly(butylene adipate-co-terephthalate) (PBAT), can trigger the hydrolysis of esters in a natural environment .
-
Medical Devices
- Phthalates, including Dimethyl phthalate, a related compound, are used in medical devices .
- They are used in components such as intravenous tubing and catheters .
- Phthalate properties make plastic and vinyl more durable, soften these materials, and increase their flexibility .
- Many electronic devices contain phthalates to ensure their cables, wires, and connectors remain flexible .
Safety And Hazards
Dimethyl 4-hydroxyphthalate is harmful if swallowed, in contact with skin, or if inhaled . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .
Propiedades
IUPAC Name |
dimethyl 4-hydroxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXVDRYFBGDXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177006 | |
| Record name | Dimethyl 4-hydroxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-hydroxyphthalate | |
CAS RN |
22479-95-4 | |
| Record name | Dimethyl 4-hydroxyphthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22479-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 4-hydroxyphthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022479954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 4-hydroxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-hydroxyphthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL 4-HYDROXYPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8KP9I1QJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



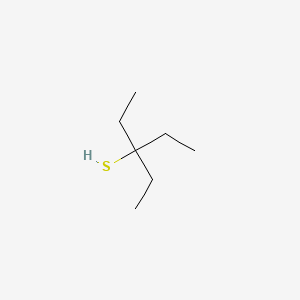
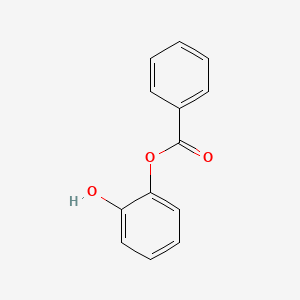
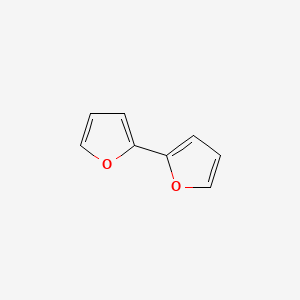
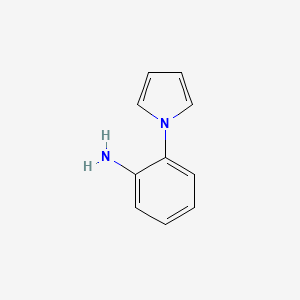
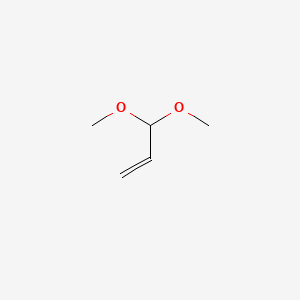
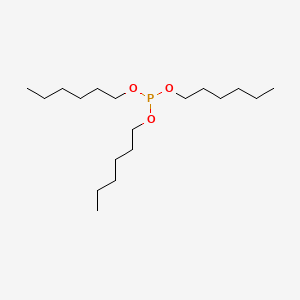
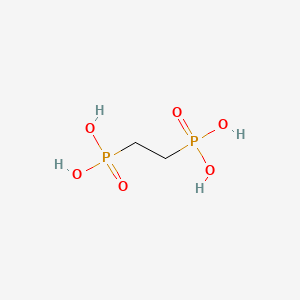
![1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt](/img/structure/B1329544.png)
